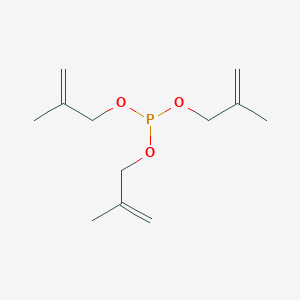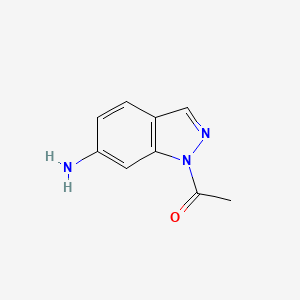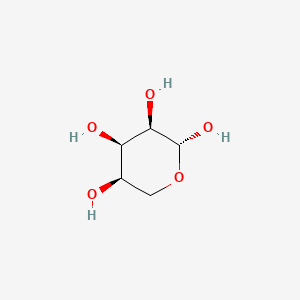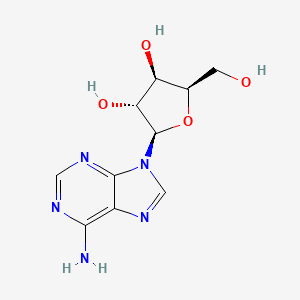
Methyl isobutyl sulfide
Descripción general
Descripción
Methyl isobutyl sulfide (CAS 5008-69-5, C5H12S) is a colorless liquid that is widely used in the food and beverage industry as a flavoring agent . It has a strong garlic-like odor and is commonly found in garlic, onions, and other Allium vegetables . It is known for its ability to enhance the savory and umami flavors in various dishes . It is also used in the production of pharmaceuticals and as a solvent in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C5H12S . It has a molecular weight of 104.211 . The structure includes a sulfur atom bonded to a methyl group and an isobutyl group .Chemical Reactions Analysis
The chemical behavior of sulfides contrasts with that of ethers in some important ways . Since hydrogen sulfide (H2S) is a much stronger acid than water, we expect, and find, thiols to be stronger acids than equivalent alcohols and phenols .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a strong garlic-like odor . It has a density of 0.83, a boiling point of 109.3°C at 760 mmHg, a flash point of 5°C, and a melting point of -109.1°C . Its refractive index is 1.441 .Aplicaciones Científicas De Investigación
Molecular Conformations and Vibrational Spectroscopy
Methyl isobutyl sulfide, along with related alkyl sulfides, has been a subject of interest in the study of molecular conformations. Researchers have investigated the Raman and infrared spectra of isobutyl methyl sulfide and related compounds to understand their molecular conformations better. They found that three rotational isomers coexist in the liquid state of isobutyl methyl sulfide, with only one isomer observed in the annealed solid. This research has implications for understanding the correlations between molecular conformations and vibrational frequencies, particularly the CH2–S stretching frequencies (Nogami, Sugeta, & Miyazawa, 1975).
Chemical Extraction and Separation Processes
This compound has been utilized in various extraction and separation processes. For instance, its application in the solvent extraction of gallium from iron-aluminium matrices shows its efficacy in separating gallium for flame emission spectrometric determination (Cresser & Torrent-Castellet, 1972). Additionally, the substance has been used in the extraction of iodide complexes from sulphuric acid-potassium iodide media, demonstrating its versatility in handling various elements (Donaldson & Wang, 1986).
Catalysis and Reaction Mechanisms
This compound is also significant in catalysis and reaction mechanisms. A study on the oxidation of methyl phenyl sulfide using molecular oxygen in the presence of isobutyraldehyde and transition metal monosubstituted heteropolytungstates revealed a radical chain mechanism, indicating the potential of this compound in facilitating oxidative reactions (Khavrutskii, Maksimov, & Kholdeeva, 1999).
Environmental Applications
In environmental science, this compound plays a role in the study of odorous compounds in natural waters. For example, it has been identified in cultures of blue-green algae, providing insights into the production of odorous sulfur compounds resulting from bacterial putrefaction of algal cells (Jenkins, Medsker, & Thomas, 1967).
Propiedades
IUPAC Name |
2-methyl-1-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGFIKOUAFDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294603 | |
| Record name | Methyl isobutyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5008-69-5 | |
| Record name | Isobutyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl methyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl isobutyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl methyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD9E7MGV67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1618860.png)









